2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyrrolidinone ring and a pentylbenzoate moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate typically involves the reaction of 4-pentylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the NHS ester group is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate involves its ability to form stable amide or ester bonds with nucleophiles. This reactivity is primarily due to the presence of the NHS ester group, which acts as an excellent leaving group. The compound targets various molecular pathways depending on the nucleophile it reacts with, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate stands out due to its specific structural features, such as the pentyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in drug delivery systems and surface modifications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pentylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-5-12-6-8-13(9-7-12)16(20)21-17-14(18)10-11-15(17)19/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGPMOVUBHLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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